O-([1,1'-biphenyl]-4-yl)hydroxylamine
Overview
Description
O-([1,1’-biphenyl]-4-yl)hydroxylamine is a compound that belongs to the class of hydroxylamines, which are characterized by the presence of an -OH group attached to a nitrogen atom. This compound is particularly interesting due to its unique structure, where the hydroxylamine group is attached to a biphenyl moiety. Hydroxylamines are known for their reactivity and are used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-([1,1’-biphenyl]-4-yl)hydroxylamine can be achieved through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to give aryloxyamines .
Industrial Production Methods
Industrial production of O-([1,1’-biphenyl]-4-yl)hydroxylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed O-arylation of ethyl acetohydroximate with aryl halides offers a scalable route to produce O-arylhydroxylamines .
Chemical Reactions Analysis
Types of Reactions
O-([1,1’-biphenyl]-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: Hydroxylamines can be oxidized to nitroso compounds or nitro compounds under specific conditions.
Reduction: They can be reduced to amines.
Substitution: Hydroxylamines can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-([1,1’-biphenyl]-4-yl)hydroxylamine can yield nitroso or nitro derivatives, while reduction can produce the corresponding amine .
Scientific Research Applications
O-([1,1’-biphenyl]-4-yl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism by which O-([1,1’-biphenyl]-4-yl)hydroxylamine exerts its effects involves its reactivity as an electrophilic aminating agent. The compound can facilitate the formation of carbon-nitrogen bonds through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other O-substituted hydroxylamines such as O-(diphenylphosphinyl)hydroxylamine and hydroxylamine-O-sulfonic acid .
Uniqueness
O-([1,1’-biphenyl]-4-yl)hydroxylamine is unique due to its biphenyl moiety, which imparts distinct chemical properties and reactivity compared to other hydroxylamines.
Properties
IUPAC Name |
O-(4-phenylphenyl)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOICBMUOCBVJKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)ON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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